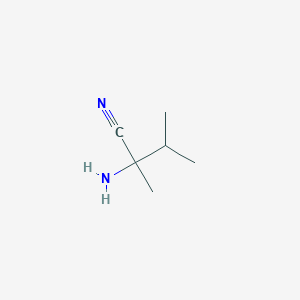

2-Amino-2,3-dimethylbutanenitrile

Overview

Description

2-Amino-2,3-dimethylbutanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Cyclopropane Derivatives:

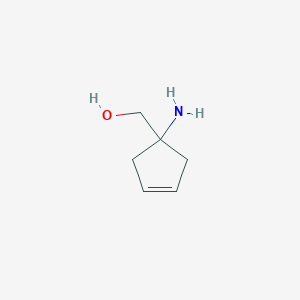

- Aelterman et al. (1999) explored the cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile, leading to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. These compounds are potential precursors for various derivatives with potential applications in organic synthesis (Aelterman et al., 1999).

Crystallographic Characterization:

- Yin (2010) performed crystallographic characterization of 2-amino-2,3-dimethylbutanamide, synthesized from 2-amino-2,3-dimethylbutanonitrile, providing insights into the structural aspects of these compounds (Yin, 2010).

Synthesis of Pyrimidoquinoline Derivatives:

- Elkholy and Morsy (2006) discussed the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. These compounds demonstrate potential antimicrobial activity, highlighting their pharmacological relevance (Elkholy & Morsy, 2006).

Synthesis of Chromenoquinoline Derivatives:

- Han et al. (2015) reported on the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives. These novel compounds have potential applications in medicinal chemistry (Han et al., 2015).

Functionalization of Polyethylene Glycol:

- Sedlák et al. (2008) utilized reactions involving 2-amino-2,3-dimethylbutanenitrile for the functionalization of polyethylene glycol. This method has implications in material science, particularly in the synthesis of polymers with specific functional groups (Sedlák et al., 2008).

Electrochemical and Photoluminescent Properties:

- Ekinci et al. (2000) studied the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene, related to this compound, revealing potential applications in the development of new photoluminescent materials (Ekinci et al., 2000).

Safety and Hazards

2-Amino-2,3-dimethylbutanenitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, the person should be moved to fresh air .

Mechanism of Action

Target of Action

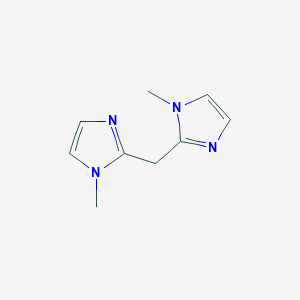

It’s known that this compound is used as an intermediate in the synthesis of potent imidazolinone herbicides .

Mode of Action

It’s known that it can be used by certain bacteria for the biosynthesis of 2-amino-2,3-dimethylbutyramide , which is a key intermediate in the production of imidazolinone herbicides.

Biochemical Pathways

It’s known that this compound plays a role in the biosynthesis of 2-amino-2,3-dimethylbutyramide , which is a key intermediate in the production of imidazolinone herbicides.

Pharmacokinetics

It’s known that this compound has a molecular weight of 112173, a density of 09±01 g/cm3, and a boiling point of 1735±230 °C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

It’s known that this compound is used as an intermediate in the synthesis of potent imidazolinone herbicides , which are known to inhibit the enzyme acetohydroxyacid synthase (AHAS), leading to the death of the plant.

Action Environment

It’s known that this compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and exposure to oxygen may affect its stability.

Biochemical Analysis

Biochemical Properties

2-Amino-2,3-dimethylbutanenitrile is involved in biochemical reactions, particularly in the synthesis of pyridinedicarboxylic acid

Cellular Effects

It has been shown to have a detrimental effect on microbial growth and is used as an inhibitor in wastewater treatment . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of pyridinedicarboxylic acid . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name |

2-amino-2,3-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOHBROWLMCZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027759 | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13893-53-3 | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13893-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2,3-dimethylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-2,3-DIMETHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V56HJZ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

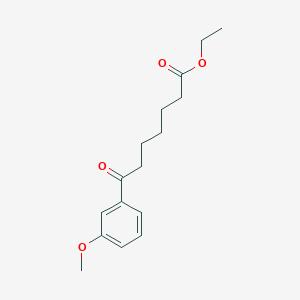

Feasible Synthetic Routes

Q1: What is the role of 2-amino-2,3-dimethylbutanenitrile in the synthesis of carboxylic acid functionalized PEG?

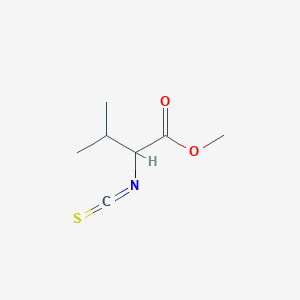

A1: this compound serves as a key building block in the synthesis of acylamino acids incorporated within the PEG structure []. The process involves reacting the chloride derivative of 4-poly(ethylene glycol)oxybenzoic acid with this compound. This reaction forms an acylaminonitrile intermediate, which is then cyclized and hydrolyzed to yield the desired 2-{4-[α-methoxypoly(ethylene glycol)]oxybenzoylamino}-2,3-dimethylbutyric acid [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)

![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)

![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)

![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)